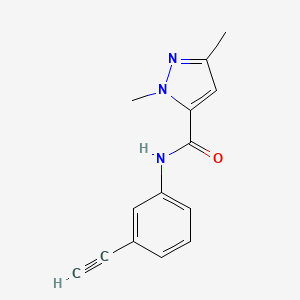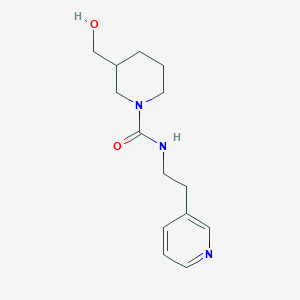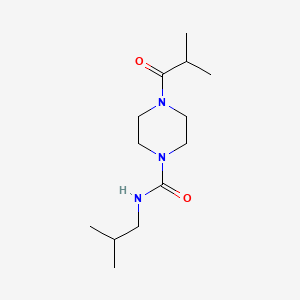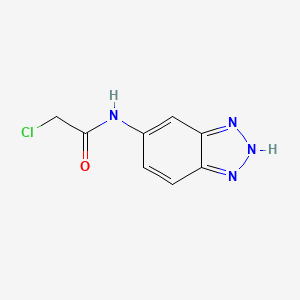
N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Descripción general
Descripción
N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as TAK-915, is a small molecule that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 belongs to a class of compounds known as pyrazole carboxamides, which have been shown to have a range of pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully understood, but it is thought to act on the GABA-A receptor, which is involved in the regulation of neuronal activity. This compound is believed to enhance the activity of the GABA-A receptor, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on the GABA-A receptor, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to increase levels of acetylcholine, a neurotransmitter that is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is that it has been shown to be effective in animal models of cognitive impairment, suggesting that it may have potential as a treatment for cognitive disorders in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective compounds that target the GABA-A receptor. Another area of interest is the investigation of the long-term effects of this compound on cognitive function and neuronal health. Finally, there is potential for the use of this compound in combination with other drugs or therapies for the treatment of cognitive disorders.
Aplicaciones Científicas De Investigación
N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been the subject of several scientific studies aimed at investigating its potential as a treatment for cognitive disorders. One study published in the Journal of Medicinal Chemistry showed that this compound improved cognitive function in rats with cognitive impairment induced by scopolamine. Another study published in the Journal of Pharmacology and Experimental Therapeutics showed that this compound improved memory retention in a mouse model of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-ethynylphenyl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-4-11-6-5-7-12(9-11)15-14(18)13-8-10(2)16-17(13)3/h1,5-9H,2-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKFPTSQRAKHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=CC(=C2)C#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B7549415.png)
![Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7549423.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)

![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 5-chlorothiophene-2-carboxylate](/img/structure/B7549451.png)
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)


![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549514.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)
